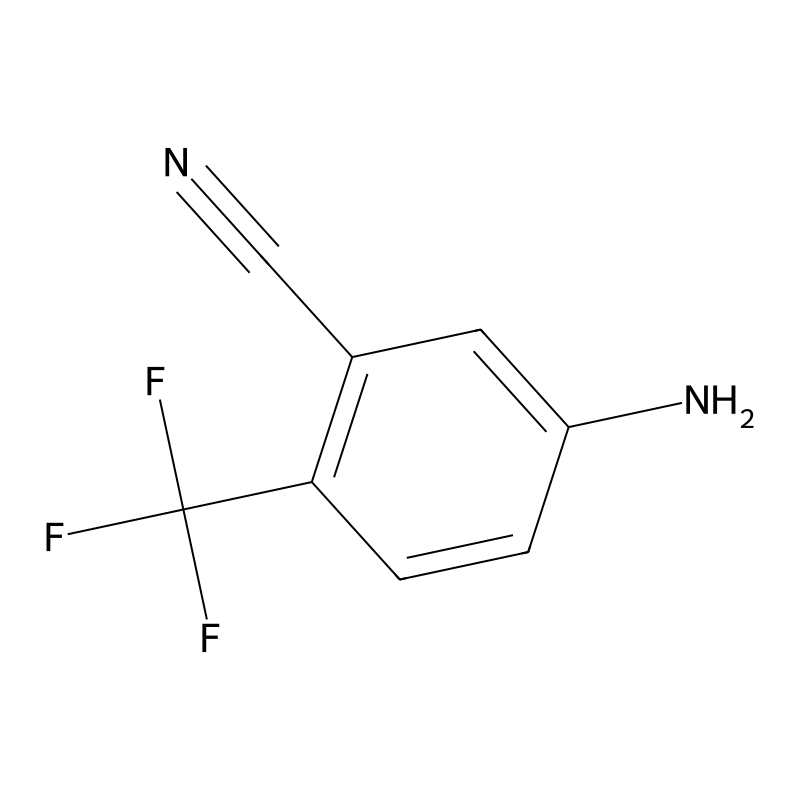5-Amino-2-(trifluoromethyl)benzonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Benzimidazoles for Breast Cancer Treatment
Scientific Field: This application falls under the field of Medicinal Chemistry and Oncology.
Summary of the Application: “5-Amino-2-(trifluoromethyl)benzonitrile” can serve as a starting material in the synthesis of benzimidazoles. These benzimidazoles can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .
Potential Use in Drug Potency Improvement
Scientific Field: This application falls under the field of Medicinal Chemistry and Pharmacology.
Summary of the Application: The trifluoromethyl group in “5-Amino-2-(trifluoromethyl)benzonitrile” could potentially be used to improve the potency of drugs. Specifically, it could be used in the synthesis of molecules that inhibit the reverse transcriptase enzyme, which is a key enzyme in the replication of retroviruses, including HIV .
5-Amino-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C₈H₅F₃N₂. It features a trifluoromethyl group and an amino group attached to a benzonitrile structure. This compound is characterized by its unique chemical properties, primarily due to the presence of the trifluoromethyl group, which enhances its reactivity and biological activity. The compound appears as a solid with a melting point ranging from 136 to 139 °C .
The synthesis of 5-Amino-2-(trifluoromethyl)benzonitrile typically involves several steps:
- Starting Material: The synthesis often begins with 2-(trifluoromethyl)benzonitrile.
- Amination Reaction: This compound is subjected to an amination reaction using appropriate amine sources under controlled conditions.
- Purification: The product is then purified using techniques such as recrystallization or chromatography to isolate the desired amino compound .
5-Amino-2-(trifluoromethyl)benzonitrile finds applications primarily in the field of medicinal chemistry as an intermediate in the synthesis of pharmaceuticals. Its unique structure may contribute to the development of compounds with enhanced therapeutic profiles, particularly in drug discovery processes targeting various diseases.
Interaction studies involving 5-Amino-2-(trifluoromethyl)benzonitrile focus on its reactivity with biological molecules and other chemical entities. These studies are crucial for understanding how this compound may interact with enzymes or receptors within biological systems, which can inform its potential therapeutic uses .
Several compounds share structural similarities with 5-Amino-2-(trifluoromethyl)benzonitrile, including:
- 4-Amino-2-(trifluoromethyl)benzonitrile: Similar in structure but differs in the position of the amino group.
- 5-Chloro-2-(trifluoromethyl)benzonitrile: Contains a chlorine atom instead of an amino group.
- 5-Methoxy-2-(trifluoromethyl)benzonitrile: Features a methoxy group, altering its electronic properties.
Comparison TableCompound Name Structural Features Unique Properties 5-Amino-2-(trifluoromethyl)benzonitrile Amino and trifluoromethyl groups Potential pharmaceutical applications 4-Amino-2-(trifluoromethyl)benzonitrile Amino group at position 4 Different reactivity due to position 5-Chloro-2-(trifluoromethyl)benzonitrile Chlorine instead of amino group May exhibit different biological activity 5-Methoxy-2-(trifluoromethyl)benzonitrile Methoxy group present Altered solubility and reactivity
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Amino-2-(trifluoromethyl)benzonitrile | Amino and trifluoromethyl groups | Potential pharmaceutical applications |
| 4-Amino-2-(trifluoromethyl)benzonitrile | Amino group at position 4 | Different reactivity due to position |
| 5-Chloro-2-(trifluoromethyl)benzonitrile | Chlorine instead of amino group | May exhibit different biological activity |
| 5-Methoxy-2-(trifluoromethyl)benzonitrile | Methoxy group present | Altered solubility and reactivity |
The uniqueness of 5-Amino-2-(trifluoromethyl)benzonitrile lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to these similar compounds.
XLogP3
GHS Hazard Statements
H302+H312+H332 (50%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








